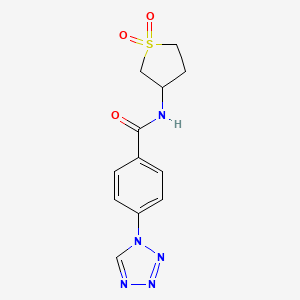![molecular formula C26H17ClO6 B11150306 7'-[(3-chlorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B11150306.png)
7'-[(3-chlorobenzyl)oxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7’-[(3-chlorobenzyl)oxy]-8-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione is an organic compound belonging to the class of coumarins and derivatives. These compounds are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-[(3-chlorobenzyl)oxy]-8-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione involves several steps. One common method includes the reaction of 3-chlorobenzyl chloride with 8-methoxy-2H-chromene-2,2’-dione in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7’-[(3-chlorobenzyl)oxy]-8-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted coumarins depending on the nucleophile used.
Scientific Research Applications
7’-[(3-chlorobenzyl)oxy]-8-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7’-[(3-chlorobenzyl)oxy]-8-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets. For instance, as a monoamine oxidase B (MAO-B) inhibitor, it binds to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters. This leads to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde: Another coumarin derivative with similar structural features.
7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one: A related compound with additional functional groups that enhance its biological activity.
Uniqueness
7’-[(3-chlorobenzyl)oxy]-8-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit MAO-B selectively makes it a promising candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C26H17ClO6 |
|---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
3-[7-[(3-chlorophenyl)methoxy]-2-oxochromen-4-yl]-8-methoxychromen-2-one |
InChI |
InChI=1S/C26H17ClO6/c1-30-22-7-3-5-16-11-21(26(29)33-25(16)22)20-13-24(28)32-23-12-18(8-9-19(20)23)31-14-15-4-2-6-17(27)10-15/h2-13H,14H2,1H3 |
InChI Key |
DNKLKYIITJJDKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-N,N'-diisopropylurea](/img/structure/B11150224.png)
![ethyl 3-{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11150228.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]isonicotinamide](/img/structure/B11150229.png)
![5,5-dimethyl-2-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}cyclohexane-1,3-dione](/img/structure/B11150231.png)

![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-6-yl)acetamide](/img/structure/B11150243.png)
![2-(6-bromo-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B11150244.png)
![6-chloro-7-[(4-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B11150255.png)
![1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-(5-methoxy-1H-indol-1-yl)ethanone](/img/structure/B11150257.png)
![3-(5-methoxy-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone](/img/structure/B11150285.png)
![(5Z)-2-(4-morpholinyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B11150292.png)
![2-[6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-N-phenethylacetamide](/img/structure/B11150293.png)
![5-(4-methoxyphenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B11150300.png)
![7-methyl-9-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11150303.png)
